molecular formula C7H10ClF4NO4 B5971613 3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate

3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate

Cat. No. B5971613
M. Wt: 283.60 g/mol
InChI Key: AQQVUPDFHJNMNE-UHFFFAOYSA-N
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Description

3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate (CPTFP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPTFP is a salt of 3-carboxy-1-propanaminium and 3-chloro-2,2,3,3-tetrafluoropropanoate, which is synthesized through a simple and efficient method.

Scientific Research Applications

3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate has shown promising results in various scientific research applications. It has been used as a fluorescent probe for the detection of proteins and nucleic acids. 3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate has also been used as a pH-sensitive fluorescent probe for intracellular pH measurements. Additionally, 3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate has been used as a pH-sensitive drug delivery system.

Mechanism of Action

The mechanism of action of 3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate is not well understood. However, it is believed that 3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate interacts with biomolecules such as proteins and nucleic acids, leading to changes in their conformation and function. 3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate's pH sensitivity allows it to be used in intracellular pH measurements and drug delivery systems.
Biochemical and Physiological Effects:
3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate has been shown to have minimal toxicity in vitro. However, more studies are needed to determine its toxicity in vivo. 3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate has been shown to be a useful tool in the study of protein and nucleic acid interactions. Additionally, 3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate has potential applications in drug delivery systems due to its pH sensitivity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate is its ease of synthesis. Additionally, 3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate is a pH-sensitive fluorescent probe, which makes it useful in various lab experiments. However, one limitation of 3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate is its limited solubility in water, which can affect its efficacy in certain experiments.

Future Directions

There are several future directions for the research and development of 3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate. One potential application is the development of 3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate-based pH-sensitive drug delivery systems. Additionally, 3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate can be further modified to improve its solubility and efficacy in various lab experiments. Further studies are also needed to determine the toxicity of 3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate in vivo. Overall, 3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate has shown significant potential in various scientific research applications, and further research is needed to fully understand its mechanisms of action and potential applications.

Synthesis Methods

The synthesis of 3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate is a straightforward process that involves the reaction of 3-carboxy-1-propanaminium with 3-chloro-2,2,3,3-tetrafluoropropanoic acid. The reaction is carried out in water at room temperature, and the resulting product is obtained in high yield. The purity of the product can be improved through recrystallization.

properties

IUPAC Name

4-aminobutanoic acid;3-chloro-2,2,3,3-tetrafluoropropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.C3HClF4O2/c5-3-1-2-4(6)7;4-3(7,8)2(5,6)1(9)10/h1-3,5H2,(H,6,7);(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQVUPDFHJNMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CN.C(=O)(C(C(F)(F)Cl)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClF4NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminobutanoic acid;3-chloro-2,2,3,3-tetrafluoropropanoic acid

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